Elinzanetant's Mechanism of Action in Thermoregulation: A Technical Guide
Elinzanetant's Mechanism of Action in Thermoregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist in late-stage development for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2] This technical guide provides an in-depth exploration of elinzanetant's mechanism of action in thermoregulation, supported by quantitative data from pivotal clinical trials and detailed methodologies from key preclinical and clinical experiments. The core of elinzanetant's efficacy lies in its ability to modulate the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which become hypertrophic and hyperactive with the decline of estrogen during menopause, leading to a disruption of the body's thermoregulatory control.[1][3]
The Neurobiology of Thermoregulation and Vasomotor Symptoms
The hypothalamus, a critical region of the brain, acts as the body's central thermostat, maintaining core body temperature within a narrow range. A key player in this regulatory network is the cluster of KNDy neurons located in the arcuate nucleus of the hypothalamus.[4] These neurons are sensitive to estrogen levels and play a crucial role in the neuroendocrine control of reproduction and thermoregulation.
During menopause, the significant decline in estrogen levels leads to hypertrophy and hyperactivity of KNDy neurons. This hyperactivity results in an over-secretion of neurokinin B (NKB), which acts on the NK-3 receptor, and substance P, which acts on the NK-1 receptor. This dysregulation is believed to spill over into the adjacent thermoregulatory center in the preoptic area of the hypothalamus, narrowing the thermoneutral zone and triggering inappropriate heat dissipation responses, such as cutaneous vasodilation (hot flashes) and sweating (night sweats).
Elinzanetant's Dual Antagonist Mechanism of Action
Elinzanetant addresses the root cause of VMS by simultaneously blocking the NK-1 and NK-3 receptors. This dual antagonism is hypothesized to restore normal activity of the thermoregulatory pathway.
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NK-3 Receptor Antagonism: By blocking the NK-3 receptor, elinzanetant mitigates the effects of excess NKB released from hyperactive KNDy neurons. This action is believed to be the primary driver of its efficacy in reducing the frequency and severity of VMS.
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NK-1 Receptor Antagonism: The antagonism of the NK-1 receptor by elinzanetant is thought to provide an additional benefit. Substance P, the primary ligand for the NK-1 receptor, is also overexpressed in the hypothalamus of postmenopausal women and is involved in vasodilation and heat-sensing neuro-activity. Blocking this pathway may contribute to the reduction of VMS and potentially improve sleep disturbances.
The following diagram illustrates the signaling pathway involved in the generation of vasomotor symptoms and the mechanism of action of elinzanetant.
Quantitative Data from Clinical Trials
The efficacy and safety of elinzanetant have been evaluated in a series of Phase III clinical trials known as the OASIS program. The primary endpoint in these studies was the mean change in the frequency and severity of moderate to severe VMS from baseline.
| Trial | Parameter | Elinzanetant (120 mg) | Placebo | P-value | Reference |
| OASIS 1 | Mean change in VMS frequency at Week 4 | -3.3 | < .001 | ||
| Mean change in VMS frequency at Week 12 | -3.2 | < .001 | |||
| Mean change in VMS severity at Week 4 | -0.3 | < .001 | |||
| Mean change in VMS severity at Week 12 | -0.4 | < .001 | |||
| OASIS 2 | Mean change in VMS frequency at Week 4 | -3.0 | < .001 | ||
| Mean change in VMS frequency at Week 12 | -3.2 | < .001 | |||
| Mean change in VMS severity at Week 4 | -0.2 | < .001 | |||
| Mean change in VMS severity at Week 12 | -0.3 | < .001 | |||
| OASIS 3 | Mean reduction in daily hot flashes at Week 12 | 5.4 | 3.5 | < .001 | |
| Percentage reduction in VMS at Week 12 | 74% | 47% |
Table 1. Efficacy of Elinzanetant in Reducing Vasomotor Symptoms in Phase III OASIS Trials.
| Trial | Parameter | Observation | Reference |
| OASIS 1 & 2 | Responder Rate (≥50% reduction in VMS frequency at Week 12) | 71.4% (OASIS 1) and 74.7% (OASIS 2) for elinzanetant vs. 42.0% and 48.3% for placebo. | |
| OASIS 3 | Onset of Action | Improvements observed within the first week of treatment. | |
| OASIS 3 | Durability of Effect | Sustained improvements over 1 year. | |
| SWITCH-1 (Phase 2b) | Sleep and Quality of Life | Significant and clinically meaningful improvements observed. |
Table 2. Additional Efficacy and Pharmacodynamic Data for Elinzanetant.
Experimental Protocols
Clinical Trial Methodology: The OASIS Program
The OASIS Phase III trials were pivotal in establishing the efficacy and safety of elinzanetant. The general methodology is outlined below.
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Study Design: The OASIS trials were double-blind, randomized, placebo-controlled, multicenter studies.
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Participant Population: The studies enrolled postmenopausal women between the ages of 40 and 65 who were experiencing moderate to severe VMS.
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Intervention: Participants were randomized to receive either 120 mg of elinzanetant or a matching placebo orally once daily. The placebo-controlled period typically lasted for 12 weeks, after which all participants received elinzanetant in an active treatment extension phase.
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Data Collection for Primary Endpoints: The primary endpoints of mean change in the frequency and severity of moderate to severe VMS were measured using an electronic hot flash daily diary (HFDD). Participants were instructed to record information about their hot flashes in this diary.
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Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model with repeated measures (MMRM).
Preclinical Experimental Protocols
Preclinical studies in animal models were crucial for elucidating the mechanism of action of NK receptor antagonists in thermoregulation.
To understand the role of KNDy neurons, a technique involving their selective ablation is used.
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Method: Stereotaxic injections of a saporin-conjugated neurokinin-3 receptor (NK3R) agonist (e.g., NK3-SAP) are made into the arcuate nucleus of the hypothalamus in animal models, typically rats. Saporin is a ribosome-inactivating toxin that, when conjugated to an NK3R agonist, is selectively taken up by and kills NK3R-expressing neurons, such as KNDy neurons.
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Procedure:
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Animals are anesthetized and placed in a stereotaxic frame.
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A small burr hole is drilled in the skull above the target coordinates for the arcuate nucleus.
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A microinjection cannula is lowered to the precise coordinates.
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A small volume of NK3-SAP is infused.
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The cannula is slowly withdrawn, and the incision is closed.
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Outcome: This procedure leads to a near-complete loss of KNDy neurons, allowing researchers to study the physiological consequences, such as changes in thermoregulation and gonadotropin secretion.
To investigate the direct effects of NK3R activation in specific brain regions, microinfusion of a selective agonist is performed.
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Method: A selective NK3R agonist, such as senktide, is microinfused into the median preoptic nucleus (MnPO), a key site in the heat-defense pathway.
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Procedure:
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Animals are surgically implanted with a guide cannula aimed at the MnPO.
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After a recovery period, a microinjection cannula is inserted through the guide cannula.
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A small volume of senktide solution is infused directly into the MnPO.
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Core body temperature and other thermoregulatory parameters (e.g., tail skin temperature as an indicator of vasodilation) are monitored.
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Outcome: These experiments have shown that direct activation of NK3R in the MnPO leads to a decrease in core body temperature, supporting the role of this pathway in heat dissipation.
Conclusion
Elinzanetant represents a significant advancement in the non-hormonal treatment of vasomotor symptoms. Its dual antagonist action on both NK-1 and NK-3 receptors directly targets the neurobiological basis of VMS in the hypothalamus. By modulating the hyperactivity of KNDy neurons that occurs with estrogen decline, elinzanetant effectively reduces the frequency and severity of hot flashes and night sweats, with a rapid onset of action and a durable effect. The robust data from the OASIS clinical trial program, supported by a strong foundation of preclinical research, establishes elinzanetant as a promising therapeutic option for women experiencing bothersome menopausal symptoms.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vasomotor symptoms associated with menopause || Hot flashes | Study 21810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. A model system for studying NK cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
